molecular formula C10H6N2O2 B1449600 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one CAS No. 39786-36-2

3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one

Cat. No.: B1449600
CAS No.: 39786-36-2
M. Wt: 186.17 g/mol
InChI Key: PCCWPSFTRGJXEF-UHFFFAOYSA-N
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Description

3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a fused benzofuran and pyrimidine ring system

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Benzofuro[3,2-D]pyrimidin-4(3H)-one plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of certain enzymes, particularly those involved in signal transduction pathways. For instance, it interacts with epidermal growth factor receptor (EGFR) tyrosine kinase, inhibiting its activity and thereby modulating downstream signaling pathways . This interaction is primarily non-covalent, involving hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex.

Cellular Effects

The effects of Benzofuro[3,2-D]pyrimidin-4(3H)-one on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound has been shown to induce apoptosis by disrupting the EGFR signaling pathway, leading to reduced cell proliferation and increased cell death . Additionally, it affects the expression of genes involved in cell cycle regulation, further contributing to its antiproliferative effects.

Molecular Mechanism

At the molecular level, Benzofuro[3,2-D]pyrimidin-4(3H)-one exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of EGFR tyrosine kinase, thereby inhibiting its phosphorylation activity . This inhibition prevents the activation of downstream signaling molecules, such as Akt and ERK, which are critical for cell survival and proliferation. Furthermore, this compound can modulate gene expression by influencing transcription factors and epigenetic regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzofuro[3,2-D]pyrimidin-4(3H)-one have been observed to change over time. The compound exhibits good stability under physiological conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The extent of these effects may vary depending on the duration of exposure and the specific cell type.

Dosage Effects in Animal Models

The effects of Benzofuro[3,2-D]pyrimidin-4(3H)-one in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

Benzofuro[3,2-D]pyrimidin-4(3H)-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, potentially influencing metabolic flux and altering metabolite levels. The compound’s interaction with cofactors such as NADPH is also critical for its metabolic processing.

Transport and Distribution

The transport and distribution of Benzofuro[3,2-D]pyrimidin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, the compound can accumulate in specific organelles, influencing its localization and activity.

Subcellular Localization

Benzofuro[3,2-D]pyrimidin-4(3H)-one exhibits distinct subcellular localization patterns. It is predominantly localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . Additionally, post-translational modifications such as phosphorylation can influence its targeting to specific cellular compartments, thereby modulating its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one involves the oxidation of 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenols, followed by an intramolecular nucleophilic aromatic substitution reaction . Another approach includes the use of shikimic acid as a starting material, which undergoes a series of transformations to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functionalities.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofuro[3,2-D]pyrimidin-4(3H)-one compounds.

Scientific Research Applications

3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one is unique due to its fused ring system, which imparts distinct electronic properties that are advantageous in both organic electronics and medicinal chemistry. Its ability to act as an electron-transport material and its potential as an enzyme inhibitor make it a versatile compound with diverse applications.

Properties

IUPAC Name

3H-[1]benzofuro[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c13-10-9-8(11-5-12-10)6-3-1-2-4-7(6)14-9/h1-5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCWPSFTRGJXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345391
Record name 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39786-36-2
Record name 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 3-aminobenzo[b]furan-2-carboxylate (0.28 g, 1.36 mmol) in formamide (5 mL) is heated at 135 C. for 4 h, then the temperature is raised to 170 C. After 4 h the reaction is cooled to 25° C. and a dark purple solid precipitates. The solid is collected by vacuum filtration and air dried to give 3H-benzofurano[3,2-d]pyrimid-4-one (118 mg, 46.6%). 1H NMR (DMSO) δ13.0 (1H, brs), 8.25 (1H, s), 8.05 (1H, d, J=8.1 Hz), 7.84 (1H, d, J=8.3 Hz), 7.68 (1H, t, J=7.7 Hz), 7.51 (1H, t, J=7.7 Hz).
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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